molecular formula C11H18N2OS B2998045 N,N-dimethyl-4-(1,3-thiazol-2-yloxy)cyclohexan-1-amine CAS No. 2197599-96-3

N,N-dimethyl-4-(1,3-thiazol-2-yloxy)cyclohexan-1-amine

Cat. No.: B2998045
CAS No.: 2197599-96-3
M. Wt: 226.34
InChI Key: UJCAOPRGYYTEEW-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(1,3-thiazol-2-yloxy)cyclohexan-1-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a cyclohexane ring substituted with a thiazole moiety and a dimethylamine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(1,3-thiazol-2-yloxy)cyclohexan-1-amine typically involves the reaction of 4-hydroxycyclohexanone with 2-chlorothiazole in the presence of a base to form the thiazole ether intermediate. This intermediate is then subjected to reductive amination with dimethylamine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(1,3-thiazol-2-yloxy)cyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitrating agents.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups like hydroxyl or carbonyl.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N,N-dimethyl-4-(1,3-thiazol-2-yloxy)cyclohexan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(1,3-thiazol-2-yloxy)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(1,3-thiazol-2-yloxy)cyclohexan-1-amine is unique due to its combination of a thiazole ring and a dimethylamine group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

N,N-dimethyl-4-(1,3-thiazol-2-yloxy)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-13(2)9-3-5-10(6-4-9)14-11-12-7-8-15-11/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCAOPRGYYTEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)OC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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